molecular formula C30H41NO7 B12445039 (R)-Fesoterodine fumarate

(R)-Fesoterodine fumarate

Cat. No.: B12445039
M. Wt: 527.6 g/mol
InChI Key: MWHXMIASLKXGBU-GNAFDRTKSA-N
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Description

®-Fesoterodine fumarate is a chemical compound used primarily in the treatment of overactive bladder syndrome. It is a prodrug of 5-hydroxymethyl tolterodine, which is an active metabolite that exerts antimuscarinic effects. This compound helps in reducing urinary frequency, urgency, and incontinence by relaxing the bladder muscles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fesoterodine fumarate involves several steps. One common method includes the reaction of 5-hydroxymethyl tolterodine with fumaric acid to form the fumarate salt. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-Fesoterodine fumarate follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

®-Fesoterodine fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert the compound into its active form.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of ®-Fesoterodine fumarate, which can have different pharmacological properties.

Scientific Research Applications

®-Fesoterodine fumarate has several scientific research applications:

    Chemistry: It is used in studies related to drug synthesis and reaction mechanisms.

    Biology: The compound is studied for its effects on cellular processes and receptor interactions.

    Medicine: It is extensively researched for its therapeutic effects in treating overactive bladder syndrome and other urinary disorders.

    Industry: The compound is used in the development of pharmaceutical formulations and quality control processes.

Mechanism of Action

®-Fesoterodine fumarate exerts its effects by acting as a prodrug. Once administered, it is metabolized into 5-hydroxymethyl tolterodine, which binds to muscarinic receptors in the bladder. This binding inhibits the action of acetylcholine, leading to relaxation of the bladder muscles and reduction in urinary symptoms. The primary molecular targets are the M2 and M3 muscarinic receptors, which play a crucial role in bladder contraction.

Comparison with Similar Compounds

Similar Compounds

    Tolterodine: Another antimuscarinic agent used for overactive bladder.

    Oxybutynin: A compound with similar therapeutic effects but different chemical structure.

    Solifenacin: Another muscarinic receptor antagonist used for urinary disorders.

Uniqueness

®-Fesoterodine fumarate is unique due to its prodrug nature, which allows for a more controlled release of the active metabolite. This results in a more consistent therapeutic effect and potentially fewer side effects compared to other similar compounds.

Properties

Molecular Formula

C30H41NO7

Molecular Weight

527.6 g/mol

IUPAC Name

but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m1./s1

InChI Key

MWHXMIASLKXGBU-GNAFDRTKSA-N

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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